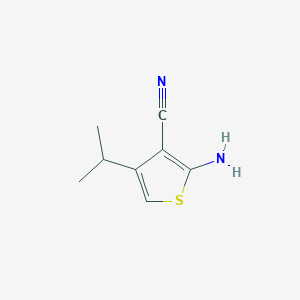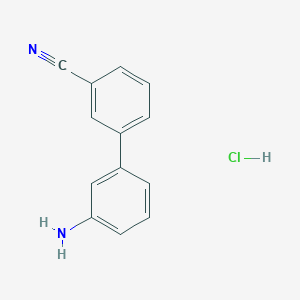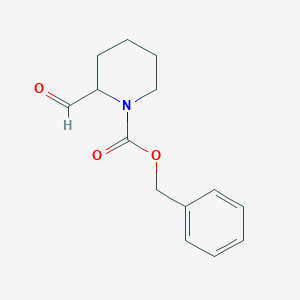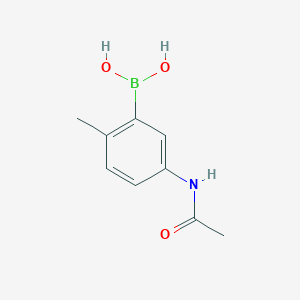
(2R,3S)-2-氨基丁烷-1,3-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .科学研究应用
Nonenzymatic Polymerase-like Template-Directed Synthesis
L-ALLO-THREONINOL nucleic acid (L-TNA) has been demonstrated to undergo template-directed synthesis via chemical ligation, which is significantly faster and occurs in higher yield than DNA ligation. This opens up possibilities for a genetics system of the L-TNA world, with applications in xenobiology and the study of life’s origins .
Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids
Threonine aldolases (TAs) have been used to catalyze carbon–carbon bond formations, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids. L-ALLO-THREONINOL can be used as a substrate for TAs, leading to the production of important precursors for pharmaceuticals .
Solution Phase Peptide Synthesis
As an amino alcohol, L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis. It can be utilized as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide and to synthesize pyrene-L-threoninyl analogues .
作用机制
Target of Action
It’s known that l-allo-threoninol is used in the synthesis of artificial abasic nucleosides and pyrene-l-threoninyl analogues .
Mode of Action
L-ALLO-THREONINOL interacts with its targets to form stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . These triplex structures consist of two L-ALLO-THREONINOL strands and one DNA or RNA strand . The configuration of the methyl group on the L-ALLO-THREONINOL scaffold has a significant impact on the hybridization ability and structure .
Biochemical Pathways
It’s known that l-allo-threoninol is involved in the synthesis of β-hydroxy-α-amino acids via threonine aldolases . Threonine aldolases catalyze the conversion of glycine and aldehydes to synthesize β-hydroxy-α-amino acids .
Pharmacokinetics
It’s known that l-allo-threoninol is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility and could potentially be well-absorbed in biological systems.
Result of Action
The molecular and cellular effects of L-ALLO-THREONINOL’s action involve the formation of stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . This interaction could potentially influence the transcription and translation processes in cells, although more research is needed to fully understand these effects.
Action Environment
The action, efficacy, and stability of L-ALLO-THREONINOL can be influenced by various environmental factors. For instance, the configuration of the methyl group on the L-ALLO-THREONINOL scaffold can significantly impact its hybridization ability and structure . Additionally, the thermostability of L-ALLO-THREONINOL can be improved through protein engineering .
属性
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-aminobutane-1,3-diol | |
Q & A
Q1: What makes the gas chromatographic behavior of L-allo-threoninol unique compared to other similar compounds?
A1: L-allo-threoninol, when separated into its enantiomers using gas chromatography with a chiral stationary phase (specifically Chirasil-L-Val), exhibits an unexpected elution order. Contrary to the typical pattern where the L-enantiomer elutes before the D-enantiomer, D-allo-threoninol elutes first []. This unusual behavior is attributed to the varying influence of the asymmetric centers within the molecule. This finding highlights the complexity of enantiomer separation and the need for refined models that account for the unique properties of allo-compounds [].
Q2: Why is the ability to synthesize L-allo-threoninol and its stereoisomers important in organic chemistry?
A2: L-allo-Threoninol and its stereoisomers, classified as 2,4-diamino-2,4,6-trideoxysugars (DADTH), are important building blocks for synthesizing biologically relevant molecules. A new synthetic route utilizing a chiral iridium-H8-BINAP catalyst allows for the diastereoselective synthesis of these DADTH stereoisomers in a more efficient and controlled manner compared to previous methods []. This improved synthesis allows researchers to access these important building blocks more readily for further study and application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

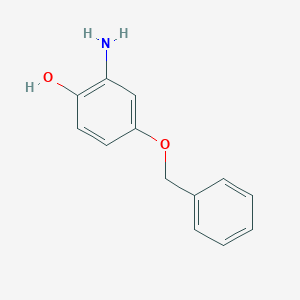
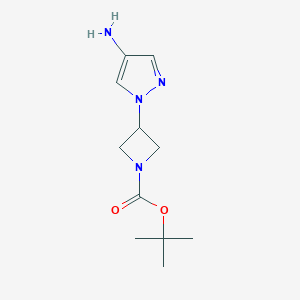
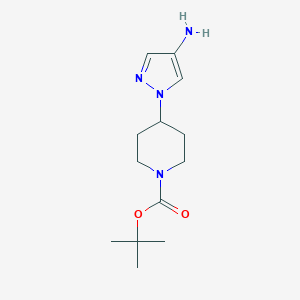

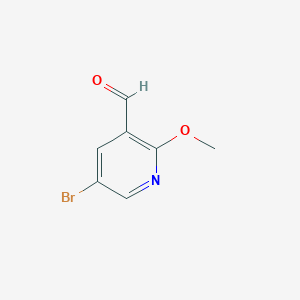



![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
